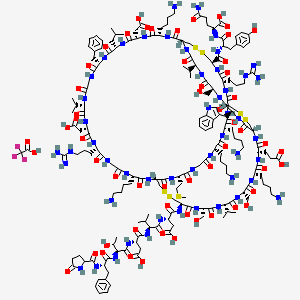
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is structurally related to uracil derivatives and has been studied for its potential antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves multiple steps. One common method includes the condensation of 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide with oxalyl chloride, followed by the condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate with trimethylsilyl isothiocyanate . This process yields intermediate compounds that undergo further reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues.
科学的研究の応用
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antiviral properties, particularly against HIV-1.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to known antiviral drugs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and exerting its effects. For example, it may inhibit the activity of HIV-1 reverse transcriptase, preventing the replication of the virus .
類似化合物との比較
Similar Compounds
Emivirine: A structurally related compound with antiviral properties against HIV-1.
6-Benzyl-1-(allyloxymethyl)-5-isopropyluracil: An analogue with improved activity against HIV-1 and its mutants.
Uniqueness
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethoxymethyl group, for example, differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets.
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
6-benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21) |
InChIキー |
WCJYKPHCCDKXEB-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)





![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)

![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)
![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
